molecular formula C7H3BrF2O2 B1268514 4-Bromo-2,5-difluorobenzoic acid CAS No. 28314-82-1

4-Bromo-2,5-difluorobenzoic acid

Cat. No. B1268514
CAS RN: 28314-82-1
M. Wt: 237 g/mol
InChI Key: YWZSTHLOAZTDFJ-UHFFFAOYSA-N
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Patent
US08492372B2

Procedure details

4-bromo-2,5-difluorobenzoic acid (4.82 g, 20.3 mmol) and methanol (100 ml, saturated with gaseous HCl) was heated at 65° C. for 3 h. The volatiles were evaporated, MeOH was added and once again it was evaporated. This procedure was repeated three times. Purification by flash column chromatography (isooctane/EtOAc 4:1) gave the title compound (4.2 g). MS m/z (rel. intensity, 70 eV) 252 (M+, 33), 250 (M+, 34), 221 (95), 219 (bp), 193 (20), 191 (21), 112 (32).
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]([F:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([F:12])[CH:3]=1.[CH3:13]O>>[Br:1][C:2]1[C:10]([F:11])=[CH:9][C:5]([C:6]([O:8][CH3:13])=[O:7])=[C:4]([F:12])[CH:3]=1

Inputs

Step One
Name
Quantity
4.82 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1F)F
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated
ADDITION
Type
ADDITION
Details
MeOH was added
CUSTOM
Type
CUSTOM
Details
once again it was evaporated
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (isooctane/EtOAc 4:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)OC)C=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.